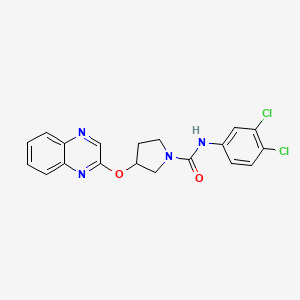

N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide

CAS No.: 2097912-82-6

Cat. No.: VC5186792

Molecular Formula: C19H16Cl2N4O2

Molecular Weight: 403.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097912-82-6 |

|---|---|

| Molecular Formula | C19H16Cl2N4O2 |

| Molecular Weight | 403.26 |

| IUPAC Name | N-(3,4-dichlorophenyl)-3-quinoxalin-2-yloxypyrrolidine-1-carboxamide |

| Standard InChI | InChI=1S/C19H16Cl2N4O2/c20-14-6-5-12(9-15(14)21)23-19(26)25-8-7-13(11-25)27-18-10-22-16-3-1-2-4-17(16)24-18/h1-6,9-10,13H,7-8,11H2,(H,23,26) |

| Standard InChI Key | PZTXRGIVEWZBLW-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

N-(3,4-Dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide features a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a quinoxalin-2-yloxy group. The carboxamide functionality at the 1-position of the pyrrolidine is linked to a 3,4-dichlorophenyl group. The quinoxaline moiety, a bicyclic structure comprising two fused pyrazine rings, contributes to the compound’s aromaticity and potential for π-π interactions with biological targets.

The molecular formula is C₁₉H₁₆Cl₂N₄O₂, with a molecular weight of 427.27 g/mol. The presence of two chlorine atoms at the 3- and 4-positions of the phenyl ring enhances the compound’s lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Comparative Structural Analysis

To contextualize the uniqueness of N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide, Table 1 compares its structure with related compounds from the search results:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(3,4-Dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | C₁₉H₁₆Cl₂N₄O₂ | 3,4-dichlorophenyl, quinoxaline | 427.27 |

| N-[(4-Fluorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | C₂₀H₁₉FN₄O₂ | 4-fluorobenzyl, quinoxaline | 366.40 |

| N-[(4-Chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | C₂₀H₁₉ClN₄O₂ | 4-chlorobenzyl, quinoxaline | 382.85 |

| N-(2,6-Difluorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide | C₁₉H₁₆F₂N₄O₂ | 2,6-difluorophenyl, quinoxaline | 370.36 |

Key Observations:

-

The dichlorophenyl group in the target compound introduces greater steric bulk and electron-withdrawing effects compared to mono-halogenated analogs.

-

The absence of a benzyl linker (as seen in and) may reduce conformational flexibility, potentially altering target binding kinetics.

Synthetic Routes and Optimization Strategies

General Synthetic Approaches

While no explicit synthesis for N-(3,4-dichlorophenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide is documented, analogous compounds are synthesized via modular strategies involving:

-

Quinoxaline Ring Formation: Condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.

-

Pyrrolidine Functionalization: Introduction of the quinoxalin-2-yloxy group via nucleophilic substitution or Mitsunobu reactions.

-

Carboxamide Coupling: Reaction of pyrrolidine intermediates with 3,4-dichlorophenyl isocyanate or acid chloride derivatives.

A hypothetical synthesis pathway is outlined below:

-

Step 1: Synthesis of 3-hydroxypyrrolidine via cyclization of 1,4-diaminobutanol.

-

Step 2: Etherification with 2-chloroquinoxaline in the presence of a base (e.g., K₂CO₃) to yield 3-(quinoxalin-2-yloxy)pyrrolidine.

-

Step 3: Carboxamide formation via reaction with 3,4-dichlorophenyl isocyanate in dichloromethane.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors and immobilized catalysts could enhance yield and purity. Purification techniques such as column chromatography or recrystallization from ethanol/water mixtures may be employed.

Biological Activity and Mechanistic Insights

Enzyme Modulation

The pyrrolidine ring’s amine group could facilitate hydrogen bonding with catalytic residues in enzymes. For instance, quinoxaline-containing compounds have shown inhibitory activity against phosphodiesterases (PDEs) and histone deacetylases (HDACs). The dichlorophenyl moiety’s electron-withdrawing effects might stabilize enzyme-inhibitor complexes via hydrophobic interactions.

Pharmacokinetic and Toxicity Profiling

Metabolism and Excretion

Cytochrome P450 enzymes (e.g., CYP3A4) are likely involved in oxidative metabolism, with potential formation of hydroxylated or dechlorinated metabolites. Renal excretion is anticipated due to the compound’s molecular weight (<500 Da) and moderate solubility.

Toxicity Concerns

Chlorinated aromatics are associated with hepatotoxicity and genotoxicity in preclinical models. Structural analogs have shown acceptable safety profiles in acute toxicity studies (LD₅₀ > 500 mg/kg in rodents), but chronic exposure risks warrant further investigation.

Applications in Drug Discovery and Development

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the dichlorophenyl group with trifluoromethyl or cyano groups to improve metabolic stability.

-

Prodrug Design: Esterification of the carboxamide to enhance oral bioavailability.

Target Indications

-

Oncology: Potential use in combination therapies with DNA-damaging agents or immune checkpoint inhibitors.

-

Inflammatory Diseases: Modulation of PDE4 or NF-κB pathways in conditions like rheumatoid arthritis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume